Ethyl 5-oxoheptanoate CAS number 70432-50-7
Ethyl 5-oxoheptanoate CAS number 70432-50-7
CAS Number: 70432-50-7 Formula: C9H16O3 Molecular Weight: 172.22 g/mol [1]
Executive Summary
Ethyl 5-oxoheptanoate is a specialized
Beyond small molecule synthesis, this compound has emerged as a key substrate in biocatalytic reductions, providing access to enantiomerically pure
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Value | Note |
| Appearance | Clear, colorless liquid | Darkens upon prolonged air exposure |
| Boiling Point | 241.4 °C (760 mmHg) | 116 °C at 14 mmHg (Vacuum Distillation) |
| Density | 0.985 g/mL | at 25 °C |
| Solubility | Organic solvents (CHCl3, EtOAc) | Sparingly soluble in water |
| Flash Point | 98 °C | Closed Cup |
| SMILES | CCC(=O)CCCC(=O)OCC |
Synthesis & Production Strategies
While simple Michael additions (e.g., 2-butanone + ethyl acrylate) often suffer from regioselectivity issues yielding mixtures of branched and linear isomers, the Chattopadhyay-Banerjee-Sarma (1979) Protocol remains the gold standard for laboratory-scale synthesis. This method utilizes a malonate alkylation strategy to ensure exclusive formation of the linear 5-oxo skeleton.
The "Chattopadhyay" Malonate Route
This pathway avoids high-pressure hydrogenation and provides high regiocontrol.
Reaction Scheme:
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Alkylation: 1-chloropentan-3-one reacts with sodium diethyl malonate.
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Decarboxylation: The resulting diester is decarboxylated using the Krapcho method (moist DMSO/NaCl) to yield the target mono-ester.
Figure 1: Regioselective synthesis of Ethyl 5-oxoheptanoate via malonate alkylation.
Detailed Experimental Protocol
Based on Chattopadhyay et al. (Synthetic Communications, 1979).
Step 1: Preparation of Diethyl (3-oxopentyl)malonate
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Reagents: Sodium dust (1.15 g, 0.05 mol), Diethyl malonate (8.0 g, 0.05 mol), 1-Chloropentan-3-one (7.2 g, 0.06 mol).[2]
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Procedure:
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Suspend sodium dust in dry benzene (50 mL).
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Add diethyl malonate dropwise under nitrogen at room temperature to form the sodiomalonate.
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Cool the mixture in an ice bath.
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Add 1-chloropentan-3-one dropwise.[2]
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Reflux the mixture for 8 hours.
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Quench with water, separate the organic layer, and distill.[2]
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Yield: ~60% of the intermediate diester.
Step 2: Decarboxylation to Ethyl 5-oxoheptanoate
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Reagents: Diester intermediate (4.9 g), DMSO (20 mL), NaCl (1.1 g), Water (0.7 mL).
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Procedure:
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Combine reagents in a flask equipped with a reflux condenser.
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Heat to 160–165 °C with stirring for 6 hours.
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Cool, dilute with water (50 mL), and extract with diethyl ether (2 x 50 mL).
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Dry over Na2SO4 and concentrate.
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Purification: Vacuum distillation (bp 116 °C @ 14 mmHg).
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Yield: ~75%.
Reactivity & Applications
Cyclization to 2-Methyl-1,3-cyclohexanedione
The most significant application of Ethyl 5-oxoheptanoate is its conversion to 2-methyl-1,3-cyclohexanedione , a vital intermediate for the total synthesis of steroids.
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Mechanism: Intramolecular Claisen (Dieckmann) condensation.
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Regiochemistry: The enolate formed at the C6 position (methylene alpha to ketone) attacks the C1 ester carbonyl, closing a 6-membered ring. The C7 methyl group ends up at the 2-position of the ring.
Figure 2: Cyclization pathway to the dihydroresorcinol derivative.
Biocatalytic Access to Chiral Lactones
Ethyl 5-oxoheptanoate serves as a substrate for Alcohol Dehydrogenases (ADHs) . Enzymatic reduction of the C5 ketone followed by lactonization yields optically active
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Target: (R)- or (S)-6-ethyltetrahydro-2H-pyran-2-one.
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Relevance: These lactones are structural cores for Lipstatin (pancreatic lipase inhibitor) and various insect pheromones.
Analytical Characterization
To validate the identity of synthesized batches, compare spectral data against these standard values.
1H NMR (400 MHz, CDCl3):
- 4.12 (q, J=7.1 Hz, 2H): O-CH2 -CH3 (Ester methylene).
- 2.48 (t, J=7.2 Hz, 2H): -CH2 -C(=O)- (Alpha to ketone, C4).
- 2.42 (q, J=7.3 Hz, 2H): -C(=O)-CH2 -CH3 (Alpha to ketone, C6).
- 2.33 (t, J=7.2 Hz, 2H): -CH2 -COO- (Alpha to ester, C2).
- 1.90 (m, 2H): -CH2-CH2 -CH2- (Beta protons, C3).
- 1.25 (t, J=7.1 Hz, 3H): O-CH2-CH3 .
- 1.05 (t, J=7.3 Hz, 3H): Terminal methyl (C7).
Key Diagnostic: The presence of two distinct triplet/quartet systems for the ethyl ester and the ethyl ketone side chain is the primary confirmation of structure.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (GHS07).
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Handling Protocols:
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is prone to oxidation and hydrolysis if exposed to moisture/air.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste. Do not flush into drains.
References
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Chattopadhyay, P., Banerjee, U. K., & Sarma, A. S. (1979).[2] A Convenient Preparation of Ethyl 5-Oxoheptanoate. Synthetic Communications, 9(4), 313–316.[2][4] Link
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Biosynth. (n.d.). Ethyl 5-oxoheptanoate Product Data. Link
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PubChem. (n.d.).[3] Ethyl 5-oxoheptanoate (Compound Summary). National Library of Medicine. Link
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SIELC Technologies. (2018). Separation of Ethyl 5-oxohexanoate (Analogous Method). Link
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ChemicalBook. (n.d.). Ethyl 5-oxoheptanoate CAS 70432-50-7.[3] Link
